3-Octylpyridine

Description

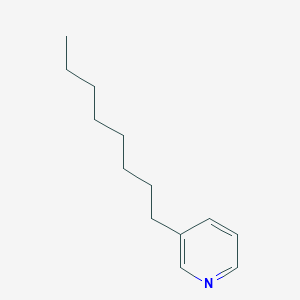

Structure

3D Structure

Properties

IUPAC Name |

3-octylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLSMSXIFJONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336165 | |

| Record name | 3-octylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-37-7 | |

| Record name | 3-octylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 3-Octylpyridine (3-OP)

Topic: 3-Octylpyridine: Physicochemical Profile, Synthesis, and Bio-Application Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]

A Strategic Scaffold for Amphiphilic N-Heterocycle Design[2]

Executive Summary

3-Octylpyridine (3-OP) represents a critical structural motif in the development of bioactive marine alkaloid mimics and amphiphilic surfactants.[2] Unlike its 2- and 4-substituted isomers, the 3-position substitution offers unique electronic stability, avoiding the direct resonance interaction with the ring nitrogen that characterizes the 2/4-positions.[2] This guide dissects the molecule’s utility as a "lipophilic anchor" in drug design, specifically in the synthesis of Poly-Alkylpyridinium Salts (poly-APS), which exhibit potent cytotoxic and antifouling properties.

Physicochemical Profile

3-Octylpyridine balances a polar pyridine head group with a hydrophobic C8 tail, resulting in significant amphiphilic character.[2] This duality makes it an excellent model for studying membrane permeation of heterocyclic drugs.[2]

Table 1: Core Chemical Specifications

| Property | Value / Description | Notes |

| CAS Registry Number | 58069-37-7 | Unique identifier for the 3-isomer.[2][3][4][5] |

| IUPAC Name | 3-Octylpyridine | |

| Molecular Formula | C₁₃H₂₁N | |

| Molecular Weight | 191.31 g/mol | |

| Physical State | Pale yellow to colorless oil | Oxidizes/darkens upon air exposure.[2] |

| Boiling Point | ~280–285 °C (760 mmHg) | 108 °C at 0.1 mmHg (Vacuum distillation recommended).[1][2] |

| Density | ~0.91 g/mL (25 °C) | Estimated based on homologue trends (3-picoline: 0.957; 3-butyl: ~0.93).[1][2] |

| LogP (Octanol/Water) | ~4.5 – 5.0 | Highly lipophilic; readily crosses blood-brain barrier models.[1][2] |

| Solubility | Soluble in EtOH, DCM, DMSO | Immiscible in water; forms emulsions.[1] |

Synthetic Architecture

While radical alkylation (Minisci reaction) is possible, it often yields a mixture of regioisomers (2-, 4-, and 3-substituted).[1][2] For pharmaceutical applications requiring >98% purity, Suzuki-Miyaura Cross-Coupling is the authoritative protocol.[2] It guarantees regioselectivity at the C3 position.[2]

Primary Protocol: Suzuki-Miyaura Coupling

This route utilizes 3-bromopyridine and 1-octylboronic acid (or B-octyl-9-BBN).[2]

-

Rationale: The C3 position of pyridine is electron-deficient but less reactive to nucleophilic attack than C2/C4.[2] Palladium catalysis overcomes this kinetic barrier without requiring harsh activating groups.[2]

-

Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent phosphine ligand oxidation and ensure higher turnover numbers (TON) with alkylboron species.[1][2]

Step-by-Step Methodology:

-

Reagents: Charge a dry Schlenk flask with 3-bromopyridine (1.0 equiv), 1-octylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent System: Add degassed THF/Water (9:1 ratio).[2] The water is critical for the transmetallation step.[2]

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a counter-flow of Nitrogen/Argon.[1][2]

-

Reaction: Heat to reflux (65–70 °C) for 12–16 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).

-

Workup: Cool to RT. Dilute with diethyl ether. Wash organic layer with brine (3x).[1][2] Dry over anhydrous MgSO₄.

-

Purification: Flash column chromatography on silica gel. Elute with Hexane:EtOAc (90:10).[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the catalytic cycle and the alternative Sonogashira route (used when an alkene/alkyne linker is desired before reduction).

Figure 1: Comparative synthetic pathways. Route A is preferred for direct access; Route B allows for unsaturated linker analogues.

Functionalization & Biological Utility

3-Octylpyridine is rarely the endpoint; it is a scaffold.[2] Its primary utility lies in its transformation into quaternary ammonium salts (QAS), which mimic marine sponge alkaloids (e.g., from Reniera sarai).[1]

Quaternization (The "Warhead" Synthesis)

The nitrogen lone pair in 3-OP is nucleophilic.[2] Alkylation creates amphiphilic cations that disrupt bacterial cell membranes.[2]

-

Reaction: 3-Octylpyridine + Alkyl Halide (R-X) → 1-Alkyl-3-octylpyridinium X⁻.[2]

-

Causality: The C3-octyl chain acts as a "lipophilic tail" that inserts into the lipid bilayer, while the cationic pyridinium head interacts with phosphate groups on the membrane surface, causing lysis.

Metabolic Stability (N-Oxidation)

In drug development, the pyridine ring is susceptible to oxidation by CYP450 enzymes.[2]

-

Protocol: Reaction with m-CPBA in DCM yields 3-octylpyridine N-oxide.[2]

-

Significance: This metabolite is often more polar and less toxic, but N-oxides can also be reduced back to the parent pyridine in vivo.

Reactivity & Bio-Pathway Diagram[2]

Figure 2: Functionalization pathways.[1][2] The N-alkylation pathway leads to potent biological agents (APS mimics).[2]

Safety & Handling (E-E-A-T)

Warning: 3-Octylpyridine combines the neurotoxicity risks of pyridines with enhanced skin permeability due to the octyl chain.[2]

-

Skin Absorption: The lipophilic tail significantly increases dermal absorption rates compared to pyridine.[2] Double-gloving (Nitrile + Laminate) is mandatory.[1][2]

-

Inhalation: Use only in a certified fume hood.[2] The vapor pressure is low, but aerosols are highly irritating to the respiratory tract.

-

Storage: Store under inert gas (Argon) to prevent gradual N-oxidation and darkening.

References

-

Synthesis via Suzuki Coupling: Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] (General methodology grounding).[1][2]

-

Biological Activity (APS): National Institutes of Health (PMC), "Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins."[1][2]

-

CAS & Properties Verification: PubChem Compound Summary, "Pyridine derivatives and 3-alkylpyridines."[2]

-

Safety Data: Fisher Scientific MSDS, "3-Alkylpyridine Safety Data."[2]

Sources

Technical Guide: Strategic Synthesis of 3-Octylpyridine

Executive Summary

3-Octylpyridine (CAS: 10156-42-0) represents a critical structural motif in the development of conducting polymers, surface-active agents, and lipophilic ligands for coordination chemistry. Unlike its 2- and 4-substituted counterparts, which can be accessed via nucleophilic attack on the electron-deficient pyridine ring, the 3-position is electronically deactivated, rendering direct alkylation via Friedel-Crafts impossible and nucleophilic aromatic substitution difficult.

This guide details two validated synthetic pathways to overcome this regiochemical challenge:

-

The Kumada-Corriu Coupling (Primary Route): A direct, scalable C(sp²)–C(sp³) bond formation utilizing Nickel(II) catalysis.

-

The Sonogashira-Hydrogenation Sequence (High-Fidelity Route): A two-step protocol offering superior functional group tolerance and eliminating the risk of alkyl isomerization.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of 3-octylpyridine requires the formation of a carbon-carbon bond at the meta position of the pyridine ring. Standard electrophilic aromatic substitution fails because the pyridine nitrogen sequesters electrophiles, further deactivating the ring.

The Disconnection Approach

The most reliable disconnection is at the C3–Alkyl bond, utilizing a cross-coupling strategy between a 3-halopyridine and an octyl-metal species (Method A) or a terminal alkyne (Method B).

Figure 1: Retrosynthetic logic dictating the transition from deactivated heteroaromatics to metallated cross-coupling partners.

Part 2: The Gold Standard – Kumada-Corriu Cross-Coupling

For research requiring rapid access to multi-gram quantities of 3-octylpyridine without sensitive functional groups, the Kumada coupling is the method of choice. It utilizes a Nickel(II) catalyst to couple 3-bromopyridine with octylmagnesium bromide.

Why Nickel? Palladium catalysts often suffer from slow oxidative addition to electron-rich aryl chlorides/bromides and can promote

Mechanism & Catalytic Cycle

The reaction proceeds via a Ni(0)/Ni(II) cycle involving oxidative addition of the aryl halide, transmetallation with the Grignard reagent, and reductive elimination.

Figure 2: The Ni(dppp)Cl₂ catalytic cycle. The bidentate phosphine ligand (dppp) is crucial for the 'bite angle' that facilitates the reductive elimination step.

Experimental Protocol A: Kumada Coupling

Reagents:

-

3-Bromopyridine (1.0 eq)

-

1-Bromooctane (1.2 eq) & Mg turnings (for Grignard prep)

-

Ni(dppp)Cl₂ (2-3 mol%)

-

Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Workflow:

-

Grignard Preparation (In Situ):

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.3 eq) with a crystal of iodine.

-

Add 1-bromooctane (1.2 eq) in anhydrous THF dropwise. Maintain a gentle reflux.

-

Checkpoint: Titrate an aliquot to confirm concentration (target ~1.0 M).

-

-

Catalyst Activation:

-

In a separate reaction vessel, dissolve 3-bromopyridine (1.0 eq) and Ni(dppp)Cl₂ (0.02 eq) in anhydrous THF.

-

Cool the mixture to 0°C.

-

-

Coupling:

-

Cannulate the freshly prepared OctylMgBr solution into the pyridine/catalyst mixture slowly over 30 minutes.

-

Observation: The solution will likely change color (often to a dark brown/red) indicating active Ni(0) species.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours. If conversion is low by TLC, reflux for 2 hours.

-

-

Workup:

-

Quench with saturated NH₄Cl (aq) at 0°C.

-

Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes:EtOAc 9:1). 3-Octylpyridine is less polar than the starting bromide.

-

Part 3: The High-Fidelity Route – Sonogashira & Hydrogenation

If the substrate contains sensitive electrophiles (e.g., esters, nitriles) incompatible with Grignard reagents, the Sonogashira coupling followed by hydrogenation is the mandatory alternative.

Mechanism Overview

This route builds the carbon skeleton via an alkyne linkage, which is subsequently reduced. This method guarantees regioselectivity and avoids the formation of iso-octyl byproducts.

Figure 3: Two-stage synthesis workflow ensuring high functional group tolerance.

Experimental Protocol B: Sonogashira/Reduction

Step 1: Alkynylation

-

Charge: Combine 3-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) in degassed DMF/Et₃N (3:1 ratio).

-

Addition: Add 1-octyne (1.1 eq) under Argon.

-

Reaction: Heat to 60°C for 4-6 hours.

-

Isolation: Standard aqueous workup. The alkyne intermediate is stable and can be purified via silica gel chromatography.

Step 2: Hydrogenation

-

Charge: Dissolve the alkyne intermediate in MeOH or EtOH.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reduction: Stir under H₂ balloon (1 atm) at RT for 4 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Result: Quantitative conversion to 3-octylpyridine.

Part 4: Characterization & Data Validation

To validate the synthesis, you must distinguish the product from the 2-isomer and the unreduced alkyne.

Key NMR Signatures (¹H NMR, 400 MHz, CDCl₃)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic C2-H | 8.45 | Singlet (broad) | 1H | Diagnostic for 3-subst. |

| Aromatic C6-H | 8.42 | Doublet | 1H | |

| Aromatic C4-H | 7.48 | Doublet | 1H | |

| Aromatic C5-H | 7.20 | DD | 1H | |

| Benzylic ( | 2.60 | Triplet | 2H | Proof of alkylation |

| Alkyl Chain | 1.60 - 1.25 | Multiplet | 12H | Methylene envelope |

| Terminal CH₃ | 0.88 | Triplet | 3H | Methyl group |

Critical Quality Attribute (CQA):

-

Absence of Alkyne: Check for disappearance of peaks at

90-80 ppm in ¹³C NMR (alkyne carbons). -

Regioisomer Purity: The C2-H singlet at ~8.45 ppm is specific to 3-substitution. 2-octylpyridine lacks this singlet.

References

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society.

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters.

-

Bao, M., et al. (2025). Kumada–Corriu Cross-Couplings with 2-Pyridyl Grignard Reagents. ResearchGate/ChemCatChem.

-

Everson, D., et al. (2010). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett.

-

Wolf, C., et al. (2010). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

Sources

3-Octylpyridine: A Versatile Alkylpyridine Scaffold

Part 1: Executive Identity & Physicochemical Profile

3-Octylpyridine is a functionalized pyridine derivative characterized by a lipophilic C8 alkyl chain at the meta (C3) position. Unlike its shorter-chain homologs (e.g., 3-methylpyridine or "beta-picoline") which are primarily solvents, the octyl derivative serves as a critical intermediate in the synthesis of marine alkaloid analogs, surfactants, and specific olfactory agents.

Core Identity Data

| Parameter | Specification |

| CAS Number | 58069-37-7 |

| IUPAC Name | 3-Octylpyridine |

| Synonyms | 3-n-Octylpyridine; Pyridine, 3-octyl- |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.31 g/mol |

| SMILES | CCCCCCCCc1cccnc1 |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 108°C at 13 Pa (0.1 mmHg) [1] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1][2][3][4] |

Part 2: Synthesis & Manufacturing Protocols

For research and scale-up, two primary methodologies are validated: Nickel-Catalyzed Cross-Electrophile Coupling (modern, high tolerance) and Lithiation-Alkylation (classic, requiring cryogenic conditions).

Method A: Ni-Catalyzed Cross-Electrophile Coupling (Recommended)

This protocol is superior for drug discovery workflows due to its high functional group tolerance and avoidance of pyrophoric lithium reagents.

Reaction Logic: This method utilizes a reductive cross-coupling between two electrophiles (3-bromopyridine and 1-iodooctane) rather than requiring a pre-formed organometallic reagent.

Protocol:

-

Charge: In a reaction vessel, combine 3-bromopyridine (1.0 equiv) and 1-iodooctane (2.0 equiv).

-

Catalyst System: Add NiCl₂·6H₂O (10 mol%) and a bipyridine or amidine ligand (20 mol%).

-

Reductant: Add Zinc powder (2.5 equiv) as the terminal reductant.

-

Solvent: Dissolve in DMA (N,N-Dimethylacetamide) .

-

Activation: Stir vigorously at room temperature or mild heat (40°C) for 12–18 hours.

-

Workup: Dilute with ethyl acetate, wash with 5% ammonium hydroxide (to remove Ni/Zn salts), then brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane:EtOAc 95:5).

Method B: Lithiation-Alkylation (Classic)

Best for cost-effective bulk synthesis where cryogenic equipment is available.

Protocol:

-

Deprotonation: Treat 3-methylpyridine with LDA (Lithium Diisopropylamide) in dry THF at -78°C. The methyl protons at C3 are less acidic than C2/C4, but steric direction allows lateral lithiation.

-

Alkylation: Add 1-bromoheptane dropwise.

-

Quench: Warm to room temperature and quench with NH₄Cl.

Visualization: Synthetic Pathways

Figure 1: Comparison of reductive cross-coupling vs. classical lithiation routes for 3-octylpyridine synthesis.

Part 3: Applications in Drug Discovery & Chemical Biology

Marine Alkaloid Analogs (Poly-APS)

3-Octylpyridine is the monomeric scaffold for synthesizing Poly-Alkylpyridinium Salts (Poly-APS) . These are synthetic analogs of natural toxins isolated from the Mediterranean sponge Reniera sarai.[5]

-

Mechanism: The polymerization of 3-octylpyridine salts creates amphiphilic cations that disrupt bacterial membranes and inhibit acetylcholinesterase (AChE).

-

Therapeutic Potential:

-

Antibacterial: Oligomers (dimers/tetramers) show potent activity against Gram-positive bacteria.

-

Neurodegenerative: Investigated as non-competitive AChE inhibitors for Alzheimer's research, though cytotoxicity must be managed.

-

Olfactory & Flavor Chemistry

In sensory science, the 3-alkylpyridine series exhibits a "dual" odor profile.

-

Profile: 3-Octylpyridine is described as having a "fruity, juicy" top note combined with a "marine/seaweed" undertone [1].[6]

-

Utility: Used in trace amounts to add complexity to seafood flavors or "ocean breeze" fragrances.

Biological Mechanism Visualization

Figure 2: Transformation of 3-octylpyridine into bioactive oligomers targeting bacterial membranes and enzymes.

Part 4: Safety & Handling (MSDS Highlights)

While 3-octylpyridine is less volatile than pyridine, it retains significant biological activity.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects (due to lipophilicity).

-

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent N-oxidation.

References

-

Thomas, A. F., & Bassols, F. (1992).[7] Occurence of Pyridines in Essential Oils. Journal of Agricultural and Food Chemistry, 40(11), 2236–2243. Link

-

Sepčić, K., et al. (2025).[4][5] Synthesis and bioactivity of linear oligomers related to polymeric alkylpyridinium metabolites from the Mediterranean sponge Reniera sarai. ResearchGate. Link

-

Weix, D. J., et al. (2020).[4][8] Development of Nickel-Catalyzed Cross-Electrophile Coupling. Journal of the American Chemical Society, 142, 9902–9907. Link

-

BLD Pharm. (n.d.). 3-Octylpyridine Product Page (CAS 58069-37-7).[3][9][10] BLD Pharm.[9] Link

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. 3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. m.chem960.com [m.chem960.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. EP0470391B1 - Use of pyridines as perfume or aroma ingredients - Google Patents [patents.google.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. asset.library.wisc.edu [asset.library.wisc.edu]

- 9. 2057-49-0|4-(3-Phenylpropyl)pyridine|BLD Pharm [bldpharm.com]

- 10. 58069-37-7|3-Octylpyridine|BLD Pharm [bldpharm.com]

The Diverse Biological Landscape of 3-Alkylpyridines: From Marine Toxins to Therapeutic Prototypes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-alkylpyridine (3-AP) and 3-alkylpyridinium (3-APA) scaffolds, initially discovered in marine sponges, represent a versatile class of bioactive compounds with a remarkable spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of these activities, delving into the underlying mechanisms of action, structure-activity relationships, and the key experimental methodologies required for their evaluation. We will explore their potential as anticancer, antimicrobial, neuropharmacological, and antifouling agents, while also addressing their toxicological profiles. This document is designed to serve as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this fascinating chemical family.

Introduction: The Marine Origins of a Privileged Scaffold

The story of 3-alkylpyridines as bioactive molecules begins in the marine environment. Chemical investigations into sponges of the order Haplosclerida, prompted by their observed high ichthyotoxicity, led to the isolation of a complex mixture of 3-alkylpyridinium polymeric salts.[1] Since these initial discoveries, over 70 distinct 3-AP derivatives have been identified from marine sponges, occurring as monomers, cyclic or linear oligomers, and high-molecular-weight polymers.[1][3] This structural diversity, centered around a pyridine ring with a variable-length alkyl chain at the 3-position, is the foundation for their wide-ranging biological effects. In drug discovery, the pyridine ring is considered a "privileged scaffold" due to its ability to act as a bioisostere for various functional groups and its capacity to improve key pharmaceutical properties like solubility.[4][5][6] The inherent bioactivity of naturally occurring 3-APs, combined with the synthetic tractability of the pyridine core, makes this class of molecules a compelling area for therapeutic exploration.[2]

Core Structures and Guiding Principles of Activity

The biological activity of 3-alkylpyridines is intrinsically linked to two key structural features: the length of the alkyl chain and the degree of polymerization.

-

The Alkyl Chain: The length and constitution of the alkyl chain are critical determinants of potency, particularly for cytotoxic and antimicrobial activities. For instance, studies on synthetic 3-APA analogs against cancer cell lines revealed that compounds with a ten-carbon alkyl chain were the most active.[7] This suggests an optimal lipophilicity is required for membrane interaction and subsequent biological effect.

-

Polymerization: A recurring theme is that the potency and diversity of biological effects often increase with the degree of polymerization.[1][8] Polymeric 3-alkylpyridinium salts (poly-APS) exhibit enhanced cytolytic, antimicrobial, and enzyme-inhibiting properties compared to their monomeric counterparts.[1] This is largely attributed to the increased density of cationic charges, which facilitates potent interactions with negatively charged biological membranes.

These structure-activity relationships (SAR) provide a rational basis for the design of novel 3-AP analogs with enhanced potency and selectivity.

Key Mechanisms of Biological Action

3-Alkylpyridines exert their effects through several distinct, and sometimes overlapping, mechanisms. Understanding these pathways is crucial for targeted drug design and development.

Membrane Disruption and Pore Formation

A primary mechanism, especially for polymeric and cationic 3-APAs, is the disruption of cellular membranes. These compounds are structurally similar to cationic surfactants and can permeabilize cells.[1] The proposed mechanism involves the insertion of the lipophilic alkyl chains into the lipid bilayer, while the cationic pyridinium heads interact with the negatively charged membrane surface. This perturbation can lead to the formation of large, transient pores.[3][9] This pore-forming capability is not only responsible for their cytolytic and antimicrobial effects but has also been harnessed for transfecting cells with DNA.[8][9] The general process is believed to be more effective against the membranes of Gram-positive bacteria, which lack an outer protective membrane.[2]

Caption: Mechanism of 3-APA-induced membrane disruption.

Enzyme and Receptor Modulation

Beyond direct membrane damage, 3-APs interact with specific protein targets:

-

Cholinesterase Inhibition: Polymeric 3-APs are potent inhibitors of acetylcholinesterase (AChE).[1][8] The inhibition kinetics are complex, culminating in an irreversible inhibition of the enzyme, likely due to the aggregation of enzyme-inhibitor complexes.[8] This activity is responsible for some of the observed in vivo neurotoxic effects.[8]

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Certain N-n-alkylpyridinium analogs, which lack the N-methylpyrrolidino moiety of nicotine, act as selective and competitive antagonists of nAChR subtypes that mediate dopamine release.[10] This highlights their potential for developing therapeutics for nicotine addiction or other neurological disorders involving dopaminergic signaling.

-

Other Targets: Cyclic 3-APAs have been reported to inhibit muscarinic acetylcholine receptors and histone deacetylase enzymes, suggesting a broader range of potential intracellular targets.[1]

Induction of Apoptosis and Cytoskeletal Disruption

In the context of anticancer activity, 3-APAs do more than simply lyse cells. Specific analogs have been shown to be mutagenic and to induce apoptosis, a programmed cell death pathway critical for eliminating cancerous cells.[7] Furthermore, some compounds cause a pronounced alteration of the cellular actin cytoskeleton, which is vital for cell structure, division, and motility.[7] This multi-pronged attack on cancer cells—inducing DNA damage, triggering apoptosis, and disrupting essential cellular machinery—makes them attractive prototypes for novel chemotherapeutics.[7]

Therapeutic Potential and Applications

The diverse mechanisms of 3-APs translate into a wide array of potential applications.

Antimicrobial and Antifungal Agents

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[6] 3-Alkylpyridines have demonstrated significant activity against various pathogens:

-

Antibacterial: They are particularly effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[2][11][12]

-

Antifungal: Potent fungistatic and fungicidal effects have been observed against Candida species, including C. albicans, C. glabrata, and C. krusei.[13] Some analogs also exhibit a synergistic effect with existing antifungal drugs like ketoconazole.[13]

| Compound Type | Target Organism | Activity (MIC/MFC/EC50) | Reference |

| Synthetic 3-Alkylpyridine Analog 1 | Candida albicans | MIC: 7.8 µg/mL; MFC: 62.5 µg/mL | [13] |

| Synthetic 3-Alkylpyridine Analog 1 | Candida glabrata | MIC & MFC: 31.2 µg/mL | [13] |

| Synthetic Alkaloids (5 compounds) | C. albicans, C. glabrata, C. krusei | MIC & MFC: 7.8 to 15 µg/mL | [13] |

| Poly-APS12-2 (Synthetic Polymer) | S. aureus (Gram +) | MIC: 0.1 mg/mL | [9] |

| Poly-APS12-2 (Synthetic Polymer) | E. coli (Gram -) | MIC: 0.5 mg/mL | [9] |

| Poly-APS (Natural Polymer) | Balanus amphitrite (Barnacle) | EC50: 0.27 µg/mL (Settlement Inhibition) | [14] |

Table 1: Summary of Antimicrobial and Antifouling Activities of Selected 3-Alkylpyridines.

Anticancer Agents

Marine organisms are a rich source of compounds with antitumor activity.[7] 3-APAs derived from marine sponges and their synthetic analogs have shown promise in this area, exhibiting moderate to high cytotoxicity against various human tumor cell lines, including colon carcinoma (RKO-AS-45-1) and cervical cancer (HeLa) cells.[7] The pro-apoptotic and cytoskeleton-disrupting activities make them particularly interesting candidates for further development.[7]

Neuropharmacological Agents

The ability of 3-AP derivatives to interact with key neurological targets opens avenues for treating central nervous system disorders. Their demonstrated antagonism at specific nAChRs suggests a potential role in smoking cessation therapies or managing conditions linked to dopamine dysregulation.[10] Additionally, other synthetic derivatives have shown significant anxiolytic, sedative, and antidepressant effects in preclinical studies, indicating a broad potential for psychotropic drug development.[15]

Antifouling Technology

Biofouling, the accumulation of microorganisms on submerged surfaces, is a major industrial problem. Polymeric 3-APs are highly effective at preventing the formation of microbial biofilms and inhibiting the settlement of larger organisms like barnacle larvae.[1][14] Importantly, this activity often occurs at non-toxic concentrations, making them promising candidates for environmentally friendly antifouling coatings.[14]

Key Experimental Protocols: A Practical Guide

A rigorous and standardized evaluation of biological activity is paramount. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It is a foundational assay for quantifying antimicrobial potency. By subsequently plating the non-turbid wells, the Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) can be determined, distinguishing between static and cidal effects.

Methodology:

-

Preparation: Prepare a 2X stock solution of the test compound in an appropriate solvent. Serially dilute this stock 1:1 across a 96-well microtiter plate using sterile liquid growth medium (e.g., Lysogeny Broth for bacteria, RPMI for fungi). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow the target microorganism to the mid-logarithmic phase. Adjust the culture density to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the prepared inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This halves the compound concentration to the final test range.

-

Controls:

-

Positive Control: Wells containing medium and inoculum only (should show robust growth).

-

Negative Control: Wells containing medium only (should remain clear).

-

Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used to dissolve the compound (to rule out solvent toxicity).

-

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for S. aureus, 35°C for Candida) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration at which no visible turbidity is observed.

-

MFC/MBC Determination: Take a 10 µL aliquot from each well showing no growth and plate it onto an agar plate. The MFC/MBC is the lowest concentration that results in no colony formation after incubation.

Caption: Workflow for MIC and MFC/MBC determination.

Protocol: Assessing Cytotoxicity using the MTT Assay

Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa cancer cells or 3T3 non-cancerous fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 3-AP compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Controls: Include wells with cells treated with medium only (100% viability control) and wells with a known cytotoxic agent like doxorubicin (positive control).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Toxicological Profile: A Critical Consideration

While 3-alkylpyridines show significant therapeutic promise, their development is tempered by potential toxicity. A key challenge is achieving selectivity for target pathogens or cancer cells over host mammalian cells.

-

Cytotoxicity: Many potent antimicrobial 3-AP analogs also exhibit high cytotoxicity against mammalian cell lines.[4][13] This is often a consequence of their membrane-disrupting mechanism of action, which can be non-specific.

-

In Vivo Toxicity: Animal studies with polymeric 3-APs reveal a complex toxicological profile. At lethal doses (>2.7 mg/kg in rats), effects such as hemolysis and platelet aggregation are prominent.[8] At sublethal doses, pharmacological effects consistent with AChE inhibition, such as bradycardia and low blood pressure, are observed.[8] The parent pyridine molecule itself is associated with liver damage.[16]

This highlights the critical importance of a robust therapeutic index—the ratio between the therapeutic concentration and the toxic concentration. Future research must focus on designing analogs that maximize therapeutic efficacy while minimizing off-target toxicity.

Synthesis and Future Directions

The limited availability of 3-APs from natural sources necessitates efficient chemical synthesis.[2] Various synthetic strategies have been developed, including microwave-assisted polymerization, which allows for the creation of large polymers with controlled molecular weights.[3][9] This synthetic control is crucial for conducting detailed SAR studies.

The future of 3-alkylpyridine research will likely focus on:

-

Improving Selectivity: Modifying the alkyl chain and the pyridinium headgroup to enhance specificity for microbial or cancer cell membranes over host cells.

-

Exploring New Targets: Moving beyond membrane disruption to design analogs that selectively modulate specific enzymes or receptors.

-

Drug Conjugation: Using 3-APs as carriers for other therapeutic agents, leveraging their membrane-permeabilizing properties for drug delivery.

Conclusion

3-Alkylpyridines are a structurally simple yet biologically profound class of compounds. Their journey from marine sponge toxins to versatile laboratory tools and therapeutic prototypes underscores the value of natural product research. With a diverse range of activities spanning antimicrobial, anticancer, and neuropharmacological effects, they represent a rich field for drug discovery. The key to unlocking their full clinical potential will lie in the rational design of new derivatives with improved therapeutic indices, guided by a deep understanding of their structure-activity relationships and mechanisms of action.

References

-

3-Alkylpyridinium - Wikipedia. [Link]

-

Sepčić, K., et al. (2006). 3-Alkylpyridinium compounds as potential non-toxic antifouling agents. PubMed. [Link]

-

Guzmán, L., et al. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. MDPI. [Link]

-

Pyridine | ToxFAQs™ | ATSDR - CDC. [Link]

-

de Oliveira, M. A., et al. (2021). Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. SciELO. [Link]

-

Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC - NIH. [Link]

-

Canchola, J., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. [Link]

-

Kennedy, G. L. (2007). Review of the toxicology of three alkyl diamines. PubMed. [Link]

-

Kuka, T., et al. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. NIH. [Link]

-

Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. ResearchGate. [Link]

-

Turk, T., et al. (2007). Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai. Bentham Science. [Link]

-

Canchola, J. (2022). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

-

Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. [Link]

-

Papke, R. L., et al. (2000). N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. PubMed. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]

-

NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

Sources

- 1. 3-Alkylpyridinium - Wikipedia [en.wikipedia.org]

- 2. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 12. mdpi.com [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. 3-Alkylpyridinium compounds as potential non-toxic antifouling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

Methodological & Application

High-Efficiency Synthesis of 3-Octylpyridine: Application Note & Protocol Guide

Executive Summary

The introduction of lipophilic alkyl chains onto the pyridine ring is a critical transformation in medicinal chemistry, often used to modulate the logP and metabolic stability of pharmacophores. 3-Octylpyridine represents a classic challenge in this domain: the electron-deficient nature of the pyridine ring makes Friedel-Crafts alkylation ineffective, necessitating transition-metal-catalyzed cross-coupling.

This Application Note details two field-proven synthetic pathways starting from 3-halopyridines (specifically 3-bromopyridine):

-

The Direct Route (Negishi Coupling): A one-step, high-atom-economy approach using organozinc reagents.

-

The Robust Route (Sonogashira Coupling + Reduction): A two-step sequence ideal for scale-up and laboratories with limited inert-atmosphere capabilities.

Strategic Analysis & Pathway Selection

Selecting the correct synthetic strategy depends on available equipment, scale, and tolerance for organometallic handling.

Workflow Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Method A: Negishi Coupling (The Direct Route)

Core Principle: The Negishi coupling utilizes organozinc reagents, which are highly nucleophilic yet tolerate the pyridine nitrogen better than Grignard reagents (Kumada coupling). The key challenge is preventing

Expert Insight: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate ferrocenyl ligand (dppf) has a large bite angle, which accelerates reductive elimination over

Protocol A: Experimental Procedure

Reagents:

-

3-Bromopyridine (1.0 eq)

-

Octylzinc bromide (0.5 M in THF, 1.2 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Catalyst Loading: Charge the flask with 3-bromopyridine (158 mg, 1.0 mmol) and Pd(dppf)Cl₂ (25 mg, 0.03 mmol) in anhydrous THF (2 mL).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add Octylzinc bromide solution (2.4 mL, 1.2 mmol) dropwise via syringe over 5 minutes.

-

Note: The solution may turn dark brown/black, indicating active Pd(0) species generation.

-

-

Reaction: Remove the ice bath and heat the reaction to 60°C (gentle reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Quench: Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl (5 mL).

-

Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). 3-Octylpyridine is typically a colorless to pale yellow oil.

Mechanistic Cycle (Negishi)[1][2][3][4]

Figure 2: Catalytic cycle of Negishi coupling. The bidentate dppf ligand facilitates the critical Reductive Elimination step.

Method B: Sonogashira Coupling & Reduction (The Robust Route)

Core Principle: This method avoids air-sensitive organozinc reagents. It first couples 1-octyne to the pyridine to form an internal alkyne, followed by catalytic hydrogenation to the alkane.

Expert Insight: Pyridines can coordinate to the Copper(I) co-catalyst, potentially stalling the cycle. We recommend a slightly higher CuI loading (5%) and using triethylamine (TEA) as both solvent and base to ensure the catalytic cycle turns over efficiently.

Protocol B: Experimental Procedure

Step 1: Sonogashira Coupling

Reagents:

-

3-Bromopyridine (1.0 eq)

-

1-Octyne (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (5 mol%)[1]

-

Solvent: TEA/THF (1:1)

-

Setup: In a sealed tube or pressure vial, combine 3-bromopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (10 mg).

-

Degassing: Add degassed THF (2 mL) and Triethylamine (2 mL). Sparge with Argon for 5 minutes.

-

Addition: Add 1-Octyne (180 µL, 1.2 mmol).

-

Reaction: Seal and heat to 80°C for 12 hours.

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate.

-

Intermediate: The crude 3-(oct-1-ynyl)pyridine can often be carried forward directly or purified via short-path silica plug.

Step 2: Hydrogenation

Reagents:

-

3-(oct-1-ynyl)pyridine (from Step 1)

-

Pd/C (10% wt, 10 wt% loading)

-

H₂ (1 atm, balloon)

-

Solvent: MeOH

-

Dissolution: Dissolve the alkyne intermediate in MeOH (5 mL).

-

Catalyst: Carefully add Pd/C (10% by weight of substrate) under Argon flow (Caution: Pyrophoric dry catalyst).

-

Hydrogenation: Purge flask with H₂ (balloon) x3. Stir vigorously at RT for 4-6 hours.

-

Filtration: Filter through Celite. Concentrate to yield 3-octylpyridine.

Comparative Performance Data

| Metric | Method A: Negishi | Method B: Sonogashira + H₂ |

| Overall Yield | 75 - 88% | 85 - 95% (over 2 steps) |

| Reaction Time | 4 - 6 Hours | 18 - 24 Hours (Total) |

| Atom Economy | High | Moderate (Loss of 4 H atoms) |

| Moisture Sensitivity | High (Requires dry box/Schlenk) | Low (Standard benchtop) |

| Functional Group Tolerance | Moderate (Sensitive to protic groups) | High (Tolerates alcohols, amines) |

| Cost | High (OctylZnBr is expensive) | Low (1-Octyne is cheap commodity) |

Troubleshooting & Expert Tips

-

Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can coordinate to Pd. If conversion stalls, add LiCl (2.0 eq) to the Negishi reaction. This helps stabilize the active catalytic species and improves transmetalation kinetics.

-

Beta-Hydride Elimination (Negishi): If you observe significant amounts of reduced pyridine (pyridine) and octene isomers, your catalyst is too slow. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or Pd(CPhos) .

-

Copper Removal (Sonogashira): Residual copper can contaminate the final product. Wash the organic layer with 10% aqueous ethylenediamine or ammonium hydroxide during workup to chelate and remove copper species (blue aqueous layer).

References

-

Negishi Coupling Review: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides". J. Chem. Soc., Chem. Commun.1977 , 683.

-

Sonogashira Protocol for Pyridines: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chem. Rev.2007 , 107, 874.

-

Negishi Coupling of Secondary Alkylzincs: Han, C.; Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides". J. Am. Chem. Soc.[2][3][4][5]2009 , 131, 7532.

-

Suzuki-Miyaura B-Alkyl Coupling: Chemler, S. R.; Trauner, D.; Danishefsky, S. J. "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis". Angew. Chem. Int. Ed.2001 , 40, 4544.

Sources

Application Note: Microwave-Assisted Synthesis of 3-Alkylpyridines

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It prioritizes the specific challenges of C3-functionalization of pyridines, a notoriously difficult transformation due to the electronic deactivation of the ring at this position.

Executive Summary

The 3-alkylpyridine motif is a pharmacophore of high value, serving as a bioisostere for phenyl rings in nicotinic acetylcholine receptor ligands, kinase inhibitors, and metabolic modulators. However, the 3-position of pyridine is electronically deactivated toward electrophilic aromatic substitution and resistant to direct nucleophilic attack (which favors C2/C4).

This guide details Microwave-Assisted Organic Synthesis (MAOS) strategies to overcome these kinetic and thermodynamic barriers. By leveraging dielectric heating, we can access high-energy transition states required for

Strategic Analysis: The C3-Functionalization Challenge

The synthesis of 3-alkylpyridines requires a divergence from classical heterocyclic chemistry. Direct alkylation (e.g., Friedel-Crafts) fails due to the electron-deficient nature of the pyridine ring.

Decision Matrix: Selecting the Right Pathway

The choice of method depends heavily on the specific alkyl group (primary vs. secondary/tertiary) and the available starting material.

Figure 1: Synthetic decision tree for accessing 3-alkylpyridines. The Suzuki-Miyaura route using Potassium Alkyltrifluoroborates is the most robust general protocol.

Core Methodology: Microwave-Assisted Suzuki-Miyaura Coupling[1][2]

The most reliable route to 3-alkylpyridines is the palladium-catalyzed coupling of 3-bromopyridine with potassium alkyltrifluoroborates . Unlike boronic acids, trifluoroborates are air-stable and resistant to protodeboronation, a common failure mode in pyridine chemistry.

Mechanistic Insight: The Microwave Advantage

In thermal heating, the slow ramp rate allows the unstable boronate intermediate to degrade before transmetallation occurs. Microwave irradiation provides rapid volumetric heating, accelerating the oxidative addition step and pushing the catalytic cycle faster than the rate of catalyst decomposition or ligand dissociation.

Figure 2: Catalytic cycle emphasizing the role of microwave energy in promoting the difficult reductive elimination step for sp2-sp3 coupling.

Detailed Protocol: Coupling of 3-Bromopyridine with Potassium Butyltrifluoroborate

Target: Synthesis of 3-butylpyridine. Scale: 1.0 mmol.

Reagents & Materials

| Component | Equivalents | Amount | Role |

| 3-Bromopyridine | 1.0 equiv | 158 mg | Electrophile |

| Potassium Butyltrifluoroborate | 1.2 equiv | 197 mg | Nucleophile (Stable) |

| Pd(OAc)₂ | 0.02 equiv | 4.5 mg | Pre-catalyst |

| XPhos | 0.04 equiv | 19 mg | Ligand (Promotes alkyl coupling) |

| K₂CO₃ | 3.0 equiv | 414 mg | Base |

| Toluene / Water | 10:1 v/v | 4.0 mL | Solvent System |

Step-by-Step Procedure

-

Vessel Preparation: Use a dedicated 2-5 mL microwave process vial. Add a magnetic stir bar.

-

Solids Addition: Weigh Pd(OAc)₂, XPhos, Potassium Butyltrifluoroborate, and K₂CO₃ directly into the vial.

-

Expert Tip: Adding the catalyst and ligand together allows for in situ formation of the active Pd(0)-L species.

-

-

Liquid Addition: Add the Toluene/Water mixture. Then, add the 3-Bromopyridine liquid via micropipette.

-

Deoxygenation: Cap the vial and purge with Argon or Nitrogen for 60 seconds via a septum inlet (if available) or simply seal under air (Molander conditions are robust, but inert atmosphere is preferred for reproducibility).

-

Microwave Irradiation:

-

Instrument: Biotage Initiator+ or CEM Discover.

-

Temperature: 140 °C.

-

Time: 20 minutes.

-

Absorption Level: High (due to polar water/pyridine).

-

Pre-stir: 30 seconds.

-

-

Work-up:

-

Cool to room temperature (compressed air cooling).

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over MgSO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 90:10 to 70:30). 3-Alkylpyridines are basic; adding 1% Triethylamine to the eluent can reduce tailing.

Alternative Methodology: Negishi Coupling[3]

For secondary alkyl groups (e.g., isopropyl, cyclohexyl) where steric hindrance is higher, the Negishi coupling using organozinc reagents is often superior to Suzuki coupling.

Key Modification:

-

Reagent: Use Alkylzinc halides (R-ZnBr).[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd-PEPPSI-IPr.

-

Solvent: THF (Strictly Anhydrous).

-

MW Conditions: 100 °C for 10 minutes.

-

Note: Organozinc reagents are moisture sensitive. The microwave vial must be sealed under an inert atmosphere box or using strict Schlenk technique before irradiation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by pyridine nitrogen. | Switch to high-turnover catalysts like Pd-PEPPSI-IPr or increase temperature to 160°C. |

| Debromination (Pyridine-H) | Use Buchwald ligands (XPhos, RuPhos) which are bulky and speed up reductive elimination. | |

| Homocoupling (R-R) | Presence of Oxygen. | Ensure rigorous degassing of solvents (sparge with Ar for 10 min). |

| Vial Overpressure | Decomposition of carbonates or solvent vapor pressure. | Reduce fill volume to <50% of vial capacity. Use Toluene/Water instead of pure water/alcohol. |

References

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

-

Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions.[2][3] Tetrahedron Letters, 43(46), 8331-8334. Link

-

Krasovskiy, A., & Lipshutz, B. H. (2011).[4] A nonionic amphiphile enables a simple approach to Pd-catalyzed stereoselective sp3-sp2 cross-couplings. Organic Letters, 13(15), 3822-3825. Link

-

Han, C., & Buchwald, S. L. (2009).[1] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1][5] Journal of the American Chemical Society, 131(22), 7532–7533. Link

-

Shore, G., & Organ, M. G. (2008). Microwave-Assisted Organic Synthesis. Chemistry – A European Journal, 14(31), 9641-9646. Link

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 3. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Purification of 3-Octylpyridine

Abstract

This application note details a robust, multi-stage protocol for the purification of 3-Octylpyridine. While commercially available, "technical grade" samples often contain isomeric impurities (2- or 4-octylpyridine), unreacted alkyl halides, and metal catalyst residues from cross-coupling syntheses (e.g., Suzuki-Miyaura or Kumada).[1] This guide prioritizes a Chemo-Thermal-Adsorptive workflow: Acid-Base extraction to remove neutral organics, Vacuum Distillation for bulk volatile separation, and Amine-Modified Silica Chromatography for isomeric polishing.[1]

Chemical Profile & Impurity Landscape[1][2]

Understanding the physicochemical properties of 3-Octylpyridine is prerequisite to its purification. The molecule consists of a basic pyridine ring substituted with a lipophilic octyl chain.

| Property | Value / Description | Note |

| Structure | Pyridine ring + C8 alkyl tail | Amphiphilic nature (Basic Head, Lipophilic Tail).[1] |

| Physical State | Clear to pale yellow liquid | Viscous compared to unsubstituted pyridine.[1] |

| Boiling Point | >280°C (atm) / ~145–155°C (1 mmHg) | High thermal risk. Decomposition possible at atmospheric BP.[1] |

| pKa (Conjugate Acid) | ~5.7 – 6.0 | Slightly more basic than pyridine due to alkyl inductive effect (+I).[1] |

| Common Impurities | Octyl halides, Octanol, Isomers (2-/4-), Pd/Ni | Neutrals are removed via acid-base; Isomers via column.[1] |

Purification Strategy: The "Why" Behind the "How"

The Chemical Filter (Acid-Base Swing)

The most efficient initial purification step exploits the basic nitrogen lone pair. By treating the crude organic mixture with dilute acid (HCl), 3-Octylpyridine is protonated to form the water-soluble pyridinium salt (

-

Causality: Neutral impurities (unreacted octyl bromide, octanol, non-basic byproducts) remain in the organic phase and are discarded. The aqueous phase is then basified to regenerate the free base.

The Thermal Filter (Vacuum Distillation)

Due to the high boiling point (>280°C), atmospheric distillation will lead to N-oxide formation or polymerization (tarring).

-

Requirement: High vacuum (<1 mmHg) reduces the boiling point to a manageable ~150°C, preventing thermal degradation while separating the product from non-volatile metal catalysts and heavy tars.

The Adsorptive Filter (Modified Chromatography)

Pyridines are notorious for "streaking" or "tailing" on standard silica gel.

-

Mechanism: The acidic silanol groups (

) on the silica surface hydrogen-bond strongly with the basic pyridine nitrogen. -

Solution: The mobile phase must be modified with a competitive base (Triethylamine, TEA) to block these silanol sites, ensuring sharp peak resolution.[2]

Detailed Experimental Protocol

Phase A: Acid-Base Extraction (Removal of Neutrals)[4]

Reagents: Diethyl Ether (

-

Dissolution: Dissolve the crude reaction mixture in

(10 mL per gram of crude). -

Acidification: Transfer to a separatory funnel. Extract with 1M HCl (

volumes).-

Observation: The product moves to the aqueous layer (bottom if

, top if DCM). -

Check: The aqueous layer should be pH < 2.

-

-

Wash: Wash the combined acidic aqueous layers with fresh

( -

Basification: Cool the aqueous layer in an ice bath (exothermic reaction). Slowly add 2M NaOH until pH > 12.

-

Visual Cue: The solution will become cloudy as the free base 3-Octylpyridine oils out.

-

-

Extraction: Extract the milky aqueous mixture with DCM (

). -

Drying: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Phase B: Vacuum Distillation (Bulk Purification)

Setup: Short-path distillation head, vacuum pump capable of <1 mmHg, oil bath.

-

Degassing: Stir the residue under weak vacuum for 10 mins to remove residual solvent.

-

Distillation: Apply high vacuum. Slowly ramp oil bath temperature.

-

Fractions: Collect the "fore-run" (lower boiling volatiles) separately.

-

Main Fraction: Collect the steady boiling fraction (expect ~145–155°C at 1 mmHg).

-

Stop: Do not distill to dryness; leave the heavy residue (catalyst/tars) in the pot.

-

Phase C: Flash Chromatography (Polishing)

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes : Ethyl Acetate (9:[1]1) + 1% Triethylamine (TEA) .[3]

-

Column Pre-treatment: Flush the packed column with the mobile phase (containing TEA) before loading the sample. This neutralizes the silica.[4]

-

Loading: Load the distillate as a concentrated solution.

-

Elution: Run isocratic or shallow gradient.[1]

-

Post-Process: Evaporate fractions. To remove residual TEA (volatile), dry the product under high vacuum at 40°C for 4 hours.

Visualization of Workflows

Purification Workflow Diagram

Figure 1: Step-by-step purification logic flow, separating chemical extraction from thermal and adsorptive polishing.

Quality Control Decision Tree

Figure 2: Quality Control decision matrix ensuring isomeric purity and solvent removal.

Safety & Handling

-

Hazards: 3-Octylpyridine is a skin irritant and likely possesses the characteristic nauseating odor of pyridine derivatives.

-

PPE: Double nitrile gloves are recommended.[1] All operations, especially the heating of the crude mixture, must be performed in a high-efficiency fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation over time.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58069-37-7, 3-Octylpyridine.[1] Retrieved from [Link][1]

-

Li, J. J., et al. (2011). Name Reactions for Homologation, Part I: Acid-Base Extraction Protocols.[1] Springer.[1][5][6] (General reference for acid-base workup of alkaloids).

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational protocol for flash chromatography).

-

Reich, H. J. (2023). Chromatography of Pyridines and Amines: Deactivation of Silica Gel.[1] University of Wisconsin-Madison Chemistry Database.[1] Retrieved from [Link] (Validating the use of TEA additives).

Sources

- 1. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Chromatography [chem.rochester.edu]

- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

Experimental setup for the synthesis of 3-Octylpyridine

Core Directive & Strategic Rationale

The Objective: To synthesize 3-octylpyridine (CAS: 1019-84-7) with high regioselectivity and yield, minimizing common side reactions such as homocoupling or alkyl chain isomerization.

The Chemist’s Rationale (Method Selection):

While Suzuki-Miyaura coupling is often the default for aryl-aryl bonds, the introduction of a long alkyl chain (

-

Atom Economy & Efficiency: The Kumada method utilizes octylmagnesium bromide directly. Unlike the Suzuki method, it does not require the pre-synthesis of an alkyl-borane or boronic acid, removing two synthetic steps (hydroboration/esterification).

-

Catalyst Specificity: We utilize [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) . Nickel is superior to Palladium for coupling alkyl Grignards because Pd-catalysts are prone to

-hydride elimination, which would result in octene byproducts and reduction of the pyridine ring. The bidentate phosphine ligand (dppp) creates a rigid bite angle that accelerates reductive elimination of the product over

Experimental Configuration & Workflow

The following diagram illustrates the critical path for the synthesis, highlighting the inert atmosphere requirements essential for Grignard stability.

Figure 1: Process flow for the Ni-catalyzed alkylation of 3-bromopyridine. Note the critical control points at Grignard addition.

Detailed Protocol

Safety Warning:

-

3-Bromopyridine: Toxic by ingestion and inhalation. Use in a fume hood.

-

Grignard Reagents: Pyrophoric. React violently with water. Ensure all glassware is flame-dried and under positive inert gas pressure.

Materials & Stoichiometry

| Component | Role | Equiv. | Amount (Example) | Notes |

| 3-Bromopyridine | Substrate | 1.0 | 15.8 g (100 mmol) | Distill if yellow/degraded. |

| Octylmagnesium Bromide | Nucleophile | 1.2 | 60 mL (2.0 M in Ether) | Titrate before use if old. |

| Ni(dppp)Cl₂ | Catalyst | 0.03 | 1.6 g (3 mmol) | Keep dry; store in desiccator. |

| Diethyl Ether (Et₂O) | Solvent | N/A | 200 mL | Anhydrous (Na/Benzophenone distilled). |

| HCl (1M) | Quench | N/A | 100 mL | For hydrolysis of Mg salts. |

Step-by-Step Methodology

Step 1: System Preparation (The "Dry" Standard)

-

Assemble a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, rubber septum, and nitrogen inlet.

-

Flame-dry the apparatus under vacuum. Backfill with Nitrogen (

).[1][2][3] Repeat 3 times. -

Maintain a positive pressure of

throughout the reaction.

Step 2: Substrate & Catalyst Loading

-

Cannulate 200 mL of anhydrous Diethyl Ether into the RBF.

-

Add 3-Bromopyridine (15.8 g, 100 mmol) via syringe.

-

Add Ni(dppp)Cl₂ (1.6 g, 3 mol%).

-

Self-Validating Check: The suspension should appear reddish/orange. If it turns black immediately, oxygen may be present.

-

Step 3: Controlled Initiation (The Grignard Addition)

-

Cool the mixture to 0°C using an ice bath.

-

Load the Octylmagnesium Bromide (1.2 equiv) into a pressure-equalizing addition funnel (or syringe pump for smaller scales).

-

Add Dropwise: Add the Grignard reagent slowly over 60 minutes.

-

Mechanism:[2][4][5][6][7][8] The slow addition prevents the local concentration of Grignard from becoming too high, which suppresses the homocoupling of the Grignard (Octyl-Octyl formation).

-

Visual Check: You will observe a vigorous exotherm and a color change (often to a dark brown/red solution) indicating the formation of the active Ni(0) species.

-

Step 4: Reaction Propagation

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Heat to Reflux (35°C) for 12–16 hours.

-

QC Checkpoint: Take a 50 µL aliquot, quench in saturated

, extract with ether, and run GC-MS. The peak for 3-bromopyridine should be <2%.

-

Step 5: Workup & Isolation

-

Cool the reaction to 0°C.

-

Quench: Slowly add 1M HCl (100 mL). Caution: Gas evolution and heat.

-

Note: Acidic quench protonates the pyridine, moving it to the aqueous layer.

-

-

Wash: Wash the aqueous layer (containing product) with Ether (2 x 50 mL) to remove non-basic impurities (like Octadecane from Grignard homocoupling).

-

Basify: Neutralize the aqueous layer with NaOH (pellets or concentrated solution) until pH > 12. The product will oil out.

-

Extract: Extract the basic aqueous layer with Ether (3 x 100 mL).

-

Dry: Dry combined organics over

, filter, and concentrate in vacuo.

Step 6: Purification

-

Vacuum Distillation: 3-Octylpyridine has a high boiling point.

-

Target: Collect fractions at approx. 160–165°C at 15 mmHg (values may vary based on vacuum strength).

-

Alternative: Flash Column Chromatography (SiO₂, 10% EtOAc in Hexanes).

-

Quality Control & Characterization

Expected Data:

| Property | Value |

| Appearance | Colorless to pale yellow oil |

| Density | ~0.91 g/mL |

| GC-MS (EI) | Molecular Ion |

| Yield | 75–85% (Optimized) |

NMR Interpretation (

-

Aromatic Region: Look for the characteristic 3-substituted pyridine pattern (singlet at ~8.5 ppm, doublets at ~8.4 and ~7.5 ppm).

-

Alkyl Chain:

-

Benzylic

(triplet) at ~2.6 ppm. -

Internal

cluster at 1.2–1.6 ppm. -

Terminal

(triplet) at ~0.88 ppm.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Start Material Remaining | Catalyst Deactivation | Ensure |

| High "Octadecane" Byproduct | Grignard Homocoupling | Addition was too fast. Slow down addition rate. Ensure temperature is 0°C during addition. |

| Product in Waste Layer | pH Error during Workup | Pyridines are basic. Ensure aqueous layer is pH > 12 before final extraction. |

References

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[9] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376. Link

-

Dahadha, A., et al. (2018).[9] Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc, 2018(vi), 234-253.[9] Link

-

PubChem. (n.d.).[1][8] 3-Octylpyridine Compound Summary. National Center for Biotechnology Information. Link

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Link

Sources

- 1. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asset.library.wisc.edu [asset.library.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 8. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Long-chain Alkylpyridines

Welcome to the technical support center for the purification of long-chain alkylpyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity long-chain alkylpyridines. These molecules, characterized by a polar pyridine head group and a nonpolar long-chain alkyl tail, present unique purification hurdles due to their amphiphilic nature, high boiling points, and potential for side reactions during synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The Unique Purification Challenge of Long-chain Alkylpyridines

The purification of long-chain alkylpyridines is often not straightforward. Their molecular structure imparts a combination of properties that can complicate standard purification protocols. The basicity of the pyridine ring can lead to strong interactions with acidic stationary phases in chromatography, while the long alkyl chain can result in poor solubility in common crystallization solvents and high boiling points that necessitate vacuum distillation. Furthermore, their surfactant-like properties can lead to the formation of micelles, which can interfere with separation processes.[1]

This guide is structured to address these challenges head-on, providing practical, field-proven insights to help you achieve your desired purity.

Troubleshooting Guide: Column Chromatography

Column chromatography is a common technique for purifying organic compounds, but the amphiphilic and basic nature of long-chain alkylpyridines can lead to issues such as poor separation, tailing peaks, and irreversible adsorption to the stationary phase.[2]

Question: My long-chain alkylpyridine is streaking or tailing on the silica gel column. What is happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel.[2] The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile.

Causality: The strong acid-base interaction between the basic pyridine and the acidic silica gel causes a portion of your compound to bind tightly to the stationary phase, while the rest moves with the mobile phase. This differential migration leads to peak tailing.

Solutions:

-

Mobile Phase Modification: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (Et3N) is a common choice. Start with 0.1-1% (v/v) Et3N in your eluent system (e.g., hexanes/ethyl acetate).[3] This "competing base" will interact with the silanol groups, preventing your alkylpyridine from binding too strongly.

-

Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

-

Amine-functionalized silica: This stationary phase has a basic surface, which repels the basic alkylpyridine, leading to better peak shape and separation.[3]

-

Alumina (basic or neutral): Alumina is another polar stationary phase that is available in different pH grades. Basic or neutral alumina can be a good alternative to silica gel for purifying amines.

-

Reversed-phase chromatography (C18): For more polar long-chain alkylpyridines or their salts, reversed-phase chromatography can be very effective.[4] The separation is based on hydrophobicity, with more nonpolar compounds eluting later. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a buffer like ammonium formate to control pH and improve peak shape.[4]

-

Experimental Protocol: Flash Chromatography of a Long-chain Alkylpyridine using a Modified Mobile Phase

-

Sample Preparation: Dissolve your crude long-chain alkylpyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Column Packing: Pack a silica gel column with your chosen eluent system (e.g., 95:5 hexanes/ethyl acetate) containing 0.5% triethylamine.

-

Loading: Carefully load your sample onto the top of the silica gel bed.

-

Elution: Run the column using the modified mobile phase, collecting fractions.

-

Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique for solid compounds. However, the long alkyl chains in these molecules can lead to the formation of oils or waxy solids that are difficult to crystallize.[5]

Question: My long-chain alkylpyridine "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common for compounds with long alkyl chains, which can have melting points below the temperature of the crystallization solution.

Causality: The long, flexible alkyl chains can hinder the orderly packing of molecules into a crystal lattice. If the solubility of the compound drops faster than the molecules can arrange themselves into a crystalline structure, an amorphous oil will form.

Solutions:

-

Solvent Selection: The choice of solvent is critical. You need a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot. For long-chain alkyl compounds, consider solvents like acetone, acetonitrile, or mixtures of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexanes).[6]

-

Slower Cooling: Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. This gives the molecules more time to form an ordered crystal lattice.[5]

-

Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.

Question: My crystallized long-chain alkylpyridine is a waxy solid that is difficult to handle and filter. How can I improve the crystal quality?

Answer: Waxy solids are often composed of very small, poorly formed crystals. The goal is to encourage the growth of larger, more well-defined crystals.

Causality: Rapid crystal growth or the presence of impurities can lead to the formation of a waxy solid. The long alkyl chains can also contribute to this by promoting van der Waals interactions that are less directional than the forces that guide crystal lattice formation.

Solutions:

-

Recrystallization from a different solvent: A different solvent system may promote a different crystal habit. Experiment with various solvents to find one that yields better-quality crystals.

-

Controlled Cooling: As with preventing oiling out, slow and controlled cooling is key. A Dewar flask filled with warm water can provide a very slow cooling rate.

-